An In-Depth Technical Guide to 5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one: Synthesis, Properties, and Biological Potential
An In-Depth Technical Guide to 5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one: Synthesis, Properties, and Biological Potential
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one, a heterocyclic compound belonging to the thiohydantoin class. Thiohydantoins are a well-established scaffold in medicinal chemistry, known to exhibit a wide array of biological activities. This document delineates a robust synthetic pathway for 5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one, details its fundamental physicochemical and spectroscopic properties, and explores its documented and potential pharmacological activities. By synthesizing established data with expert insights, this guide aims to serve as a critical resource for researchers engaged in the discovery and development of novel therapeutics.
Introduction: The Thiohydantoin Scaffold and Its Significance
The 2-thioxoimidazolidin-4-one, or thiohydantoin, core is a privileged structure in drug discovery, conferring a unique combination of steric and electronic properties that facilitate interactions with a diverse range of biological targets.[1] The presence of both hydrogen bond donors and acceptors, coupled with a thiocarbonyl group, allows for multifaceted binding modes within protein active sites. Modifications at the N1, N3, and C5 positions of the thiohydantoin ring have yielded compounds with a broad spectrum of pharmacological activities, including anticonvulsant, antiviral, anticancer, antibacterial, and anti-inflammatory properties.[2]
5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one, also known as phenylthiohydantoin (PTH)-alanine, is a specific derivative that has garnered interest due to its accessible synthesis from readily available precursors and its potential to serve as a foundational molecule for further structural elaboration.[3] This guide will provide an in-depth exploration of this compound, from its synthesis to its potential therapeutic applications.
Synthesis and Characterization
The synthesis of 5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one is efficiently achieved through the condensation of the amino acid L-alanine with phenyl isothiocyanate. This reaction, a variation of the Edman degradation chemistry, provides a reliable and scalable route to the desired product.
Synthetic Workflow
The synthesis proceeds via a two-step, one-pot reaction. The initial step involves the reaction of the amino group of alanine with phenyl isothiocyanate to form a phenylthiocarbamoyl (PTC) amino acid derivative. Subsequent acid-catalyzed cyclization and dehydration yield the stable 5-methyl-3-phenyl-2-thioxoimidazolidin-4-one ring.[4]
Caption: Synthetic workflow for 5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one.
Detailed Experimental Protocol
Materials:
-
L-Alanine
-
Phenyl isothiocyanate (PITC)
-
Triethylamine (Et3N)
-
Dimethylformamide (DMF)
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Water (H2O)
-
Hydrochloric acid (HCl), 6N
Procedure: [4]
-
Reaction Setup: In a round-bottom flask, dissolve L-alanine in a mixture of DMF and water. Add triethylamine to the solution to act as a base.
-
Addition of PITC: To the stirred solution, add phenyl isothiocyanate dropwise at room temperature. The reaction is typically allowed to proceed for several hours. The progress can be monitored by thin-layer chromatography (TLC).
-
Cyclization: After the formation of the PTC-amino acid intermediate is complete, acidify the reaction mixture by the slow addition of 6N HCl. The mixture is then heated to reflux for approximately one hour to facilitate cyclization and the formation of the thiohydantoin ring.
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Workup and Purification: Upon cooling, the product often precipitates out of the solution. The solid is collected by filtration, washed with cold water, and then dried. Recrystallization from a suitable solvent system, such as ethanol/water, can be performed to obtain a purified product.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of 5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one is essential for its application in drug development, including formulation and pharmacokinetic studies.
Core Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂OS | [3] |
| Molecular Weight | 206.27 g/mol | [3] |
| CAS Number | 4333-19-1 | [3] |
| IUPAC Name | 5-methyl-3-phenyl-2-sulfanylideneimidazolidin-4-one | [3] |
| Appearance | White to off-white crystalline solid | General knowledge |
| XLogP3 | 1.7 | [3] |
Spectroscopic Data Interpretation
Spectroscopic analysis is critical for the structural elucidation and confirmation of the synthesized compound.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl protons (a doublet), the methine proton at the C5 position (a quartet), and the aromatic protons of the phenyl ring. The NH proton will appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum will display distinct peaks for the thiocarbonyl carbon (C2), the carbonyl carbon (C4), the C5 carbon, the methyl carbon, and the carbons of the phenyl ring.
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching vibration, C=O (amide) stretching, and C=S (thiocarbonyl) stretching.[5]
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Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns for thiohydantoins can also be observed.[3]
Biological Activities and Therapeutic Potential
While specific biological activity data for 5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one is not extensively reported in publicly available literature, the broader class of 2-thioxoimidazolidin-4-one derivatives has demonstrated significant potential in several therapeutic areas. The insights gained from these related compounds provide a strong rationale for the further investigation of the title compound.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of 2-thioxoimidazolidin-4-one derivatives. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines, including hepatocellular carcinoma (HepG2) and breast carcinoma (MCF-7). For certain derivatives, IC₅₀ values have been reported in the low micromolar and even nanomolar range.[6][7]
Potential Mechanisms of Action: The anticancer activity of thiohydantoins is believed to be multifactorial. Some proposed mechanisms include:
-
Inhibition of Androgen Receptor Signaling: Certain thiohydantoin derivatives, such as enzalutamide, are potent androgen receptor antagonists used in the treatment of prostate cancer.[2]
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Induction of Apoptosis: Thiazolidinone-based compounds, structurally related to thiohydantoins, have been shown to induce apoptosis in cancer cells.[8]
-
Inhibition of Key Enzymes: Derivatives have been identified as inhibitors of enzymes crucial for cancer cell survival and proliferation, such as NADPH oxidase (NOX).[9]
Caption: Potential mechanisms of anticancer activity for thiohydantoin derivatives.
Antimicrobial Activity
Thiohydantoin derivatives have also been investigated for their antimicrobial properties. Studies have shown that certain compounds in this class exhibit activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1] The minimum inhibitory concentration (MIC) values for some derivatives have been found to be in the low microgram per milliliter range.[10]
Potential Mechanisms of Action: The antimicrobial action of thiohydantoins may involve:
-
Enzyme Inhibition: Targeting essential bacterial enzymes, such as those involved in cell wall synthesis or DNA replication.
-
Disruption of Cell Membrane Integrity: Altering the permeability of the microbial cell membrane, leading to cell death.
Conclusion and Future Directions
5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one is a readily synthesizable compound with a chemical scaffold that is well-represented in a multitude of biologically active molecules. While specific pharmacological data for this particular derivative is limited, the extensive research on the broader class of 2-thioxoimidazolidin-4-ones provides a compelling basis for its further investigation.
Future research should focus on:
-
Comprehensive Biological Screening: Evaluating the cytotoxic activity of 5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one against a diverse panel of cancer cell lines and its antimicrobial activity against a broad spectrum of pathogens.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues with modifications at the methyl and phenyl positions to identify key structural features that enhance biological activity and selectivity.
-
Mechanistic Studies: Elucidating the precise molecular targets and mechanisms of action for any observed biological effects.
This technical guide serves as a foundational resource to stimulate and support these future research endeavors, with the ultimate goal of unlocking the full therapeutic potential of 5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one and its derivatives.
References
- Jangale, C. G., et al. (2015). Simple and Efficient Synthesis of 5-Substituted-3-phenyl-2-thioxoimidazolidin-4-one Derivatives from S-Amino Acids and Phenylisothiocyanate in Et3N/DMF-H2O.
- Wong, P. T. H., et al. (1987). Pharmacological Profiles of 5-Phenylmethylenehydantoin and Its Methoxy Substituted Derivatives. Japan Journal of Pharmacology, 43(3), 307-313.
- Elhady, H. A., et al. (2018). Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties. Chemistry Central Journal, 12(1), 58.
- Buzun, K., et al. (2022). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 27(3), 993.
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ResearchGate. (n.d.). MIC data of antibacterial activity of the synthesized compounds 5 (a-f). Retrieved from [Link]
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PubChem. (n.d.). 5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one. Retrieved from [Link]
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ResearchGate. (n.d.). Summarized IC50 values for the activity of the twelve 2-thioxoimadazolidin-4-one com. Retrieved from [Link]
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ResearchGate. (n.d.). anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. Retrieved from [Link]
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- Al-Mousawi, S. M., et al. (2020). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Heterocyclic Chemistry, 57(1), 5-25.
- Al-Osta, M. A., et al. (2022). Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments. Molecules, 27(5), 1642.
- Bae, Y. S., et al. (2016). Synthesis and biological evaluation of 3-substituted 5-benzylidene-1-methyl-2-thiohydantoins as potent NADPH oxidase (NOX) inhibitors. Bioorganic & Medicinal Chemistry, 24(18), 4144-4151.
- Lesyk, R., et al. (2021).
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